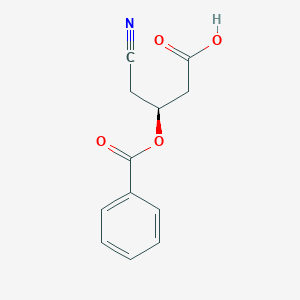
(3S)-3-benzoyloxy-4-cyanobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-benzoyloxy-4-cyanobutanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as bromfenac, which is the generic name of the drug. This compound is used for the treatment of pain, inflammation, and swelling, especially in the eyes. It is available in the form of eye drops and is used for the treatment of postoperative inflammation and pain after cataract surgery.
Mecanismo De Acción
(3S)-3-benzoyloxy-4-cyanobutanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-3-benzoyloxy-4-cyanobutanoic acid are related to its anti-inflammatory and analgesic properties. By inhibiting the production of prostaglandins, this compound can reduce inflammation and pain. It can also reduce the risk of macular edema, a condition that can occur after cataract surgery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S)-3-benzoyloxy-4-cyanobutanoic acid in lab experiments is its ability to inhibit the activity of COX enzymes, which are involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its specificity for COX enzymes, which may limit its use in studying other pathways involved in inflammation.
Direcciones Futuras
There are several future directions for the study of (3S)-3-benzoyloxy-4-cyanobutanoic acid. One direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Another direction is to study its potential use in combination with other drugs to enhance its anti-inflammatory and analgesic properties. Additionally, further research is needed to understand the long-term effects of using this compound, particularly in the eye.
Métodos De Síntesis
The synthesis of (3S)-3-benzoyloxy-4-cyanobutanoic acid can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. In this reaction, benzoyl chloride is reacted with butyronitrile in the presence of a catalyst, such as aluminum chloride, to form (3S)-3-benzoyloxy-4-cyanobutanoic acid.
Aplicaciones Científicas De Investigación
(3S)-3-benzoyloxy-4-cyanobutanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. Studies have also shown that (3S)-3-benzoyloxy-4-cyanobutanoic acid can reduce the risk of macular edema, a condition that can occur after cataract surgery.
Propiedades
Número CAS |
138145-61-6 |
|---|---|
Nombre del producto |
(3S)-3-benzoyloxy-4-cyanobutanoic acid |
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(3S)-3-benzoyloxy-4-cyanobutanoic acid |
InChI |
InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
GKWZKZVNTLJRFP-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O[C@@H](CC#N)CC(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |
Sinónimos |
3-benzoyloxy-4-cyanobutanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
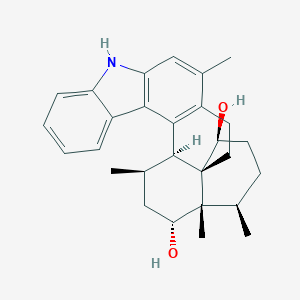
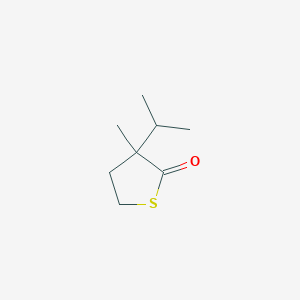

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
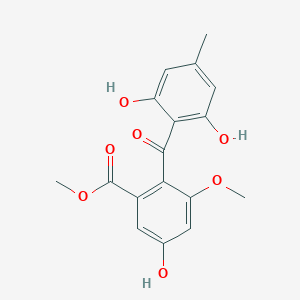
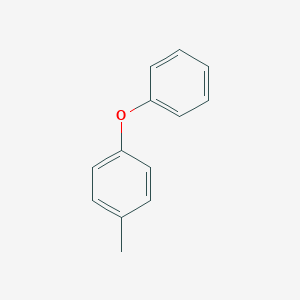
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)

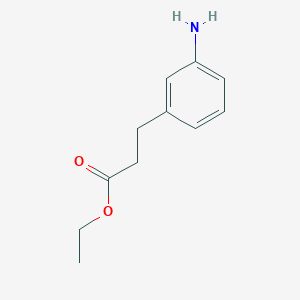

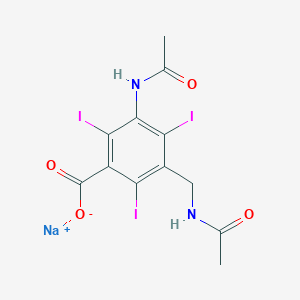
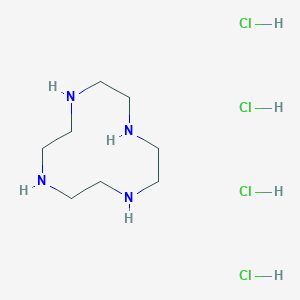
![N-[4-amino-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B161694.png)